REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([N+]([O-])=O)[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-:3])=[O:2].[O:17]([CH3:19])[Li].Cl>CO>[CH3:19][O:17][C:12]1[CH:11]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
LiOMe
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
O([Li])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 4 h the reaction was cooled to room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The inorganics were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.7 mmol | |
AMOUNT: MASS | 0.7705 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |